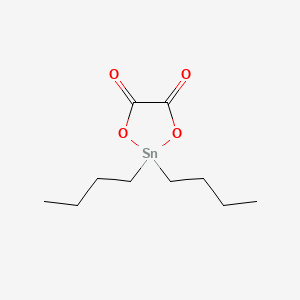
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione is an organotin compound with the molecular formula C10H22O2Sn It is known for its unique structure, where the tin atom is coordinated with two butyl groups and a dioxastannolane ring
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates) . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dioxastannolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include dibutyltin oxide derivatives, substituted organotin compounds, and various intermediates depending on the reaction conditions.
科学的研究の応用
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
作用機序
The mechanism of action of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions and influencing biological pathways. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity .
類似化合物との比較
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione.
Dibutyltin dimethoxide: Another precursor used in its synthesis.
Other organotin compounds: Compounds like tributyltin chloride and dibutyltin dichloride share similar structural features and reactivity.
Uniqueness
This compound is unique due to its dioxastannolane ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in specific reactions and applications that other organotin compounds may not be suitable for .
特性
CAS番号 |
26962-68-5 |
|---|---|
分子式 |
C10H18O4Sn |
分子量 |
320.96 g/mol |
IUPAC名 |
2,2-dibutyl-1,3,2-dioxastannolane-4,5-dione |
InChI |
InChI=1S/2C4H9.C2H2O4.Sn/c2*1-3-4-2;3-1(4)2(5)6;/h2*1,3-4H2,2H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChIキー |
JJTKDKRNJKLRSS-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OC(=O)C(=O)O1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



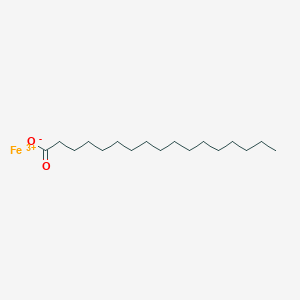
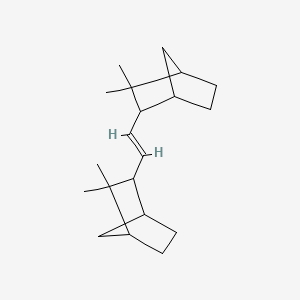
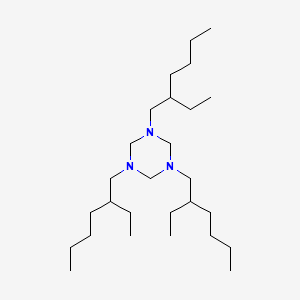
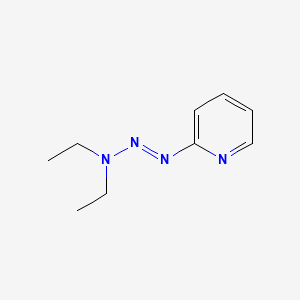



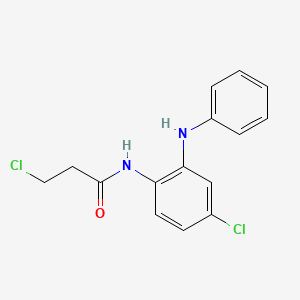
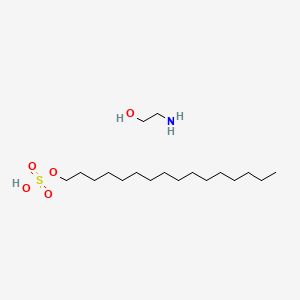
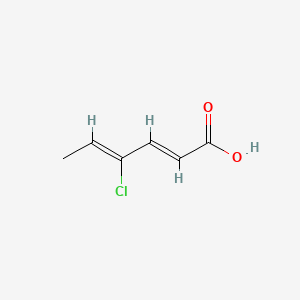
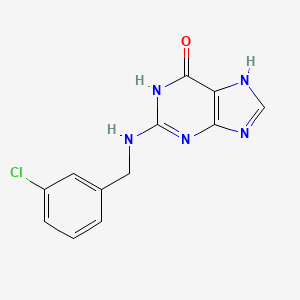
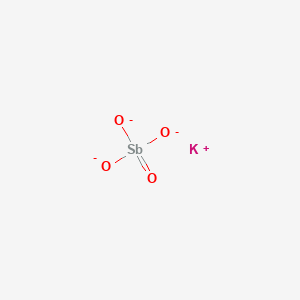
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
